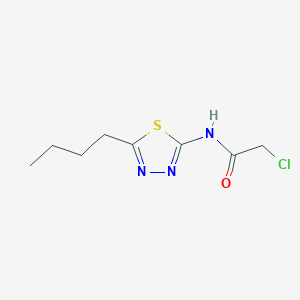

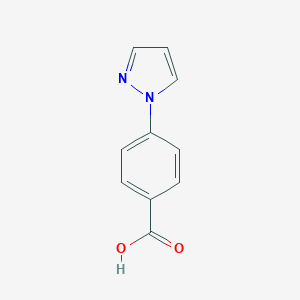

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide

Übersicht

Beschreibung

The compound "N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This class of compounds is known for its diverse biological activities and potential use in medicinal chemistry. The specific compound is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed, which can provide insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related compounds involves the use of 2-chloroacetamides as electrophilic building blocks to form various ring-annulated products. For example, the synthesis of thiazolo[3,2-a]pyrimidinones is achieved by using N-aryl-2-chloroacetamides, which undergo elimination reactions to yield the desired products with acceptable yields . Similarly, N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamides are synthesized and evaluated for their antitumor activities, indicating the versatility of the 2-chloroacetamide group in creating biologically active compounds .

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide" has been characterized using various analytical techniques. For instance, the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides have been confirmed through single-crystal X-ray diffraction, revealing a 'V' shaped conformation and various intermolecular interactions that contribute to the stability of the 3-D arrays formed by these molecules .

Chemical Reactions Analysis

The chemical reactivity of 2-chloroacetamide derivatives is highlighted by their ability to undergo further functionalization. For example, the N-alkylation of certain 1,3,4-thiadiazole derivatives with N-aryl-2-chloroacetamides leads to the formation of 2,4-dioxothiazolidine-3,5-diacetic acid diamides, showcasing the electrophilic nature of the 2-chloroacetamide moiety and its utility in constructing more complex molecules . Additionally, the reaction of N-(5-R-benzyl-1,3-thiazol-2-yl)-2-chloroacetamides with sulfur and morpholine results in the formation of N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides, further demonstrating the synthetic versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide" can be inferred from related compounds. For instance, the antioxidant properties of 1,3,4-thiadiazole derivatives have been evaluated, with some compounds showing significant radical scavenging abilities, comparable to ascorbic acid . This suggests that the compound may also possess antioxidant properties. Additionally, the antitumor activities of similar compounds have been assessed, with some showing potent antiproliferative activity against various cancer cell lines . This indicates the potential of "N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide" and its derivatives for development as anticancer agents.

Wissenschaftliche Forschungsanwendungen

Antitrypanosomal Activity

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide derivatives exhibit potential antitrypanosomal activity. The synthesis of thiadiazolo-2-iminothiazolidin-4-ones and their derivatives, based on heterocyclization reactions and Knoevenagel condensation, has been explored for their antitrypanosomal properties. In vitro screening against Trypanosoma brucei gambiense revealed compounds with significant trypanocidal effects, indicating their potential in developing treatments against trypanosomiasis (Lelyukh et al., 2017).

Anticancer and Antioxidant Properties

The compound has been a part of various synthetic pathways to create derivatives with promising anticancer and antioxidant activities. For instance, the synthesis of certain N-substituted-2-amino-1,3,4-thiadiazoles, involving 2-amino-1,3,4-thiadiazole as a precursor, led to compounds demonstrating significant cytotoxicity and antioxidant activities. These derivatives present a potential for the development of new therapeutic agents targeting cancer and oxidative stress-related conditions (Hamama et al., 2013).

Antimicrobial Activity

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide derivatives have shown appreciable antimicrobial properties. The amidoalkylation of secondary heterocyclic amines led to compounds exhibiting significant antibacterial activity against various strains, including gram-negative and gram-positive bacteria. This highlights the compound's potential in the development of new antimicrobial agents (Toshmurodov et al., 2021).

Glutaminase Inhibition

Derivatives of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide have been synthesized and evaluated as allosteric inhibitors of kidney-type glutaminase (GLS), a target for cancer therapy. The synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs and their evaluation as GLS inhibitors revealed compounds with similar potency to BPTES but with improved solubility and drug-like properties. This research provides insights into the design of new cancer therapeutics targeting glutaminase (Shukla et al., 2012).

Safety And Hazards

Eigenschaften

IUPAC Name |

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3OS/c1-2-3-4-7-11-12-8(14-7)10-6(13)5-9/h2-5H2,1H3,(H,10,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEJIXCOQUMLMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN=C(S1)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20166314 | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide | |

CAS RN |

15777-44-3 | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015777443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20166314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-naphthalen-1-ylmethylideneamino]-2-nitroaniline](/img/structure/B98884.png)

![1,2,3,4,7,12-Hexahydrobenzo[a]anthracene](/img/structure/B98888.png)

![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)